molecular formula C5H10N2 B1275089 3-Azabicyclo[3.1.0]hexan-6-amine CAS No. 208837-84-7

3-Azabicyclo[3.1.0]hexan-6-amine

Cat. No. B1275089
M. Wt: 98.15 g/mol
InChI Key: MNUHYQZBNHDABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexan-6-amine is a compound of interest in the field of drug discovery due to its unique bicyclic structure, which can serve as a building block for the synthesis of various biologically active compounds. The compound features a three-membered cyclopropane ring fused to a six-membered piperidine ring, with an amine functional group at the sixth position, which is a key site for further chemical modifications.

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexan-6-amine and its derivatives has been approached through various methods. A rapid two-step synthesis involving common chemicals such as benzaldehyde, allylamine, and cinnamic acid has been developed, utilizing intramolecular [2+2]-photochemical cyclization to form the bicyclic structure . Another approach includes the stereocontrolled synthesis of functionalized azabicyclohexane synthons, which are precursors for methano-bridged pyrrolidines, using an electrophilic addition-rearrangement route . Additionally, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved, with methods for obtaining pure cis or trans acids and optical resolution techniques .

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexan-6-amine derivatives has been elucidated through X-ray crystallography, revealing an equatorial position of the N-benzyl group on the heterocycle and a common boat conformation for the bicyclic skeleton . This structural information is crucial for understanding the reactivity and potential interactions of the compound when designing drugs.

Chemical Reactions Analysis

Various chemical reactions have been employed to synthesize and modify 3-azabicyclo[3.1.0]hexan-6-amine derivatives. For instance, palladium(0)-catalyzed cyclopropanation of allenenes has been used for the stereoselective formation of the 3-azabicyclo[3.1.0]hexane framework . Intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles has also been utilized to synthesize tris- and monoprotected derivatives . Additionally, reductive decyanation methods have been explored for the removal of cyano groups from certain derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.0]hexan-6-amine derivatives are influenced by their unique bicyclic structure. The presence of the amine group makes the compound a potential nucleophile and a candidate for further functionalization. The stereochemistry of the compound is also important, as it can affect the compound's reactivity and interaction with biological targets. The synthesis of optically active derivatives using chiral auxiliaries demonstrates the importance of chirality in the compound's properties .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Intramolecular Reductive Cyclopropanation : Gensini et al. (2002) demonstrated the synthesis of 1-amino-3-azabicyclo[3.1.0]hexane through intramolecular reductive cyclopropanation. This process utilized derivatives of the amino acid serine, leading to enantiomerically pure compounds with high yields (Gensini et al., 2002).
  • Functionalized Oxindoles Synthesis : Filatov et al. (2017) reported the synthesis of 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction, indicating potential for creating diverse functionalized compounds (Filatov et al., 2017).

Pharmaceutical and Biological Research

  • Synthesis of Biologically Active Compounds : Jida et al. (2007) highlighted the use of azabicyclo[3.1.0]hexane-1-ols in the asymmetric synthesis of pharmacologically active products. These compounds can lead to pyrrolidinones and other biologically active molecules (Jida et al., 2007).
  • Anticancer Activity Evaluation : The anticancer properties of some derivatives were evaluated against human leukemia K562 cell line, as explored by Filatov et al. (2017), highlighting the potential therapeutic applications (Filatov et al., 2017).

Advanced Chemical Research

  • Stereoselective Synthesis and Ring Modifications : Wells et al. (2012) and Kurosawa et al. (2020) explored the ring-opening reactions and modifications in the azabicyclo[3.1.0]hexane structure, indicating the scope for advanced chemical synthesis and the creation of novel compounds (Wells et al., 2012), (Kurosawa et al., 2020).

Future Directions

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a derivative of 3-Azabicyclo[3.1.0]hexan-6-amine, has been improved by using intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method is more efficient and could be used for the production of several antiviral medications .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUHYQZBNHDABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.0]hexan-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexan-6-amine
Reactant of Route 2
3-Azabicyclo[3.1.0]hexan-6-amine
Reactant of Route 3
3-Azabicyclo[3.1.0]hexan-6-amine
Reactant of Route 4
3-Azabicyclo[3.1.0]hexan-6-amine
Reactant of Route 5
3-Azabicyclo[3.1.0]hexan-6-amine
Reactant of Route 6
3-Azabicyclo[3.1.0]hexan-6-amine

Citations

For This Compound
12
Citations
JA Sattigeri, MMS Andappan, K Kishore… - Bioorganic & medicinal …, 2008 - Elsevier
The induction of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives at P 2 region of compounds of 2-cyanopyrrolidine class was explored to develop …
Number of citations: 15 www.sciencedirect.com
VA Zapol'skii, JC Namyslo, A de Meijere… - Beilstein journal of …, 2012 - beilstein-journals.org
The nitropolychlorobutadienes 3, 4 are valuable building blocks for various amination and successive heterocyclization products. Nucleophilic substitution reactions of the partially …
Number of citations: 24 www.beilstein-journals.org
D Moffat, S Patel, F Day, A Belfield… - Journal of medicinal …, 2010 - ACS Publications
A novel series of HDAC inhibitors demonstrating class I subtype selectivity and good oral bioavailability is described. The compounds are potent enzyme inhibitors (IC 50 values less …
Number of citations: 96 pubs.acs.org
NA Meanwell, O Loiseleur - Journal of Agricultural and Food …, 2022 - ACS Publications
Applications of piperazine and homopiperazine in drug design are well-established, and these heterocycles have found use as both scaffolding and terminal elements and also as a …
Number of citations: 10 pubs.acs.org
TD Ashton, A Ngo, P Favuzza, HE Bullen… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating disease caused by Plasmodium parasites. Emerging resistance against current antimalarial therapeutics has engendered the need to develop antimalarials …
Number of citations: 7 www.sciencedirect.com
J Rudolph, JJ Crawford, KP Hoeflich… - Journal of medicinal …, 2015 - ACS Publications
The p21-activated kinase (PAK) family of serine/threonine protein kinases plays important roles in cytoskeletal organization, cellular morphogenesis, and survival, and members of this …
Number of citations: 117 pubs.acs.org
JJ Crawford, KP Hoeflich, J Rudolph - Expert opinion on …, 2012 - Taylor & Francis
Introduction: The p21-activated kinase (PAK) family of serine/threonine protein kinases is activated by binding to the small (p21) GTP-binding proteins Cdc42 and Rac. The PAK family …
Number of citations: 52 www.tandfonline.com
G Liu - Expert opinion on therapeutic patents, 2009 - Taylor & Francis
Background: Stearoyl-CoA desaturase 1 (SCD1) has been implicated as a novel therapeutic target for the treatment of a variety of disease states, including hepatic steatosis, metabolic …
Number of citations: 37 www.tandfonline.com
U Kumar, R Narang, SK Nayak… - Research Journal of …, 2017 - indianjournals.com
Benzimidazole is nitrogen containing heterocyclic organic compound. It is a bicyclic compound with fused benzene and imidazole nucleus. Various research groups revealed that …
Number of citations: 11 www.indianjournals.com
J Rudolph, JJ Crawford, KP Hoeflich, J Chernoff - The enzymes, 2013 - Elsevier
The p21-activated kinases (PAKs) are Ser/Thr kinases in the STE20 kinase family with important roles in regulating cytoskeletal organization, cell migration, and signaling. The PAK …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.